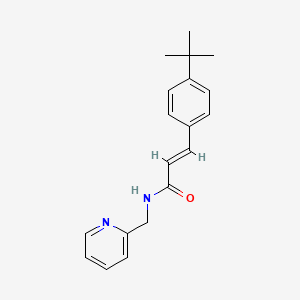![molecular formula C14H14N2O2S2 B5756014 N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is not well understood. However, it has been suggested that this compound may inhibit the synthesis of bacterial cell walls and disrupt the integrity of the cell membrane. It has also been suggested that this compound may induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide has been found to have unique biochemical and physiological effects. This compound has been shown to have antioxidant properties and has been found to scavenge free radicals. It has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide in lab experiments is its antimicrobial properties. This compound can be used to test the efficacy of antimicrobial agents and can also be used to study the mechanism of action of antimicrobial agents. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as an anticancer agent. Additionally, this compound can be modified to improve its solubility and bioavailability, which can enhance its potential as a therapeutic agent.
Conclusion:
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. It has been studied for its potential as an antimicrobial and anticancer agent and has been found to have antioxidant and anti-inflammatory properties. While this compound has some limitations, it has several potential future directions for research.
Méthodes De Synthèse
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide can be synthesized using different methods. One of the methods involves the reaction between 2-thiophenecarbohydrazide and 4-methylphenylthioacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform to yield the desired product.
Applications De Recherche Scientifique
N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial properties and has been tested against various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been studied for its potential as an anticancer agent and has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N'-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-10-4-6-11(7-5-10)20-9-13(17)15-16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPHWEFQPXLUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-methylphenyl)sulfanylacetyl]thiophene-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)


![2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)

![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)



![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)
